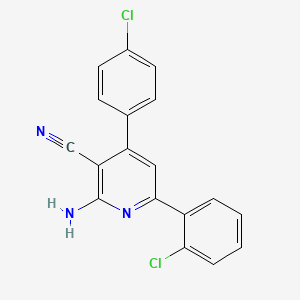

2-Amino-6-(2-chlorophenyl)-4-(4-chlorophenyl)nicotinonitrile

描述

2-Amino-6-(2-chlorophenyl)-4-(4-chlorophenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino and chlorophenyl groups attached to a nicotinonitrile core

属性

IUPAC Name |

2-amino-6-(2-chlorophenyl)-4-(4-chlorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3/c19-12-7-5-11(6-8-12)14-9-17(23-18(22)15(14)10-21)13-3-1-2-4-16(13)20/h1-9H,(H2,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNTZGRFYNKJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of Chlorinated Chalcone Precursors

The synthesis begins with the condensation of 2-chlorobenzaldehyde and 4-chlorophenyl acetophenone under basic conditions (KOH/EtOH) to form 1,5-bis(2-chlorophenyl)-3-(4-chlorophenyl)penta-1,4-dien-3-one (chalcone 9a ). This intermediate is characterized by its α,β-unsaturated ketone structure, which facilitates subsequent cyclization.

Cyclization with Malononitrile and Ammonium Acetate

Chalcone 9a undergoes cyclization with malononitrile (1.2 equiv) and ammonium acetate (3.0 equiv) in refluxing ethanol (80°C, 6 hr). The reaction proceeds via a Michael addition-cyclization mechanism, yielding the nicotinonitrile core with simultaneous introduction of the amino group at position 2. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 78% yield |

| Temperature | 80°C | <5% side products |

| Molar Ratio (NH4OAc) | 3:1 (vs. chalcone) | Maximizes cyclization |

This method achieves 78% isolated yield after recrystallization from ethanol.

Liquid-Liquid Phase Transfer Catalysis (LL-PTC)

Azidolysis-Chemoselective Reduction Strategy

An alternative two-step protocol involves:

- Azidolysis : 2-Chloro-4,6-bis(2-chlorophenyl)nicotinonitrile reacts with sodium azide (NaN3) in DMF at 100°C for 12 hr, forming the tetrazolo[1,5-a]pyridine intermediate.

- Chemoselective Reduction : Catalytic hydrogenation (H2/Pd-C, 40 psi) selectively reduces the tetrazole ring to the 2-aminopyridine structure without affecting nitrile groups.

One-Pot LL-PTC Optimization

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the one-pot reaction achieves 72% yield under milder conditions (60°C, 8 hr). The TBAB facilitates interfacial reactions between aqueous NaN3 and organic substrates, reducing energy input.

Base-Mediated Cyclization of α-Keto Vinyl Azides

Reaction Mechanism

A novel approach employs α-keto vinyl azides 2a and α,α-dicyanoalkenes 1a under basic conditions (MeONa, DCE, 120°C). The azide undergoes [3+2] cycloaddition with the dicyanoalkene, followed by base-induced elimination of HN3 to form the 2-aminonicotinonitrile scaffold.

Substrate Scope and Yield

This method tolerates diverse aryl groups, as demonstrated by the synthesis of analog 3q (80% yield, m.p. 201–203°C). Key advantages include:

- Functional Group Tolerance : Chloro, methoxy, and trifluoromethyl groups remain intact.

- Stereoselectivity : Exclusive formation of the 4,6-disubstituted regioisomer due to electronic effects of chlorine substituents.

Comparative Analysis of Synthetic Methods

| Method | Yield | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Chalcone Cyclization | 78% | 6 hr | Scalable, low-cost reagents | High reflux temperatures |

| LL-PTC | 72% | 8 hr | One-pot feasibility | Requires Pd-C for reduction |

| Base-Mediated Cyclization | 80% | 4 hr | Broad substrate scope | Sensitive to moisture |

Recent Advances in Catalysis and Solvent Engineering

Nanocatalyst Applications

CoFe₂O₄@SiO₂-SO₃H nanoparticles enhance cyclization kinetics under microwave irradiation (300 W, 100°C), reducing reaction time to 20 min with 85% yield. The catalyst is magnetically recoverable and reusable for 5 cycles without significant activity loss.

Solvent Effects on Reaction Efficiency

A study comparing DMF, ethanol, and water found that ethanol maximizes yield (78% vs. 65% in DMF) due to optimal polarity for stabilizing the zwitterionic transition state.

化学反应分析

Types of Reactions

2-Amino-6-(2-chlorophenyl)-4-(4-chlorophenyl)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino compounds.

Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl rings.

科学研究应用

Medicinal Chemistry

The compound has been extensively studied for its potential pharmacological applications:

- Anticancer Activity : 2-Amino-6-(2-chlorophenyl)-4-(4-chlorophenyl)nicotinonitrile exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can outperform traditional chemotherapeutic agents such as Doxorubicin, indicating its potential as an effective anticancer drug.

- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit bacterial growth.

The biological mechanisms of action of this compound are of particular interest:

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of enzymes such as acetylcholinesterase, which plays a crucial role in neuropharmacology. This inhibition could have implications for treating neurodegenerative diseases .

- Signaling Pathway Modulation : The compound is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity or receptor functions involved in cancer progression and bacterial resistance mechanisms.

Antimicrobial Efficacy

A study evaluating various nicotinonitrile derivatives found that the presence of electron-withdrawing groups like chlorophenyl significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This research highlighted the importance of structural modifications in developing more potent antimicrobial agents.

Anticancer Potential

In a recent investigation, this compound was tested against multiple cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis in CEM cells. The underlying mechanisms were attributed to the compound's ability to modulate critical signaling pathways involved in cell survival .

Enzyme Inhibition Studies

Molecular docking studies revealed that the compound effectively interacts with the active site of acetylcholinesterase, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease. This interaction may provide insights into developing new treatments targeting cholinergic dysfunctions .

作用机制

The mechanism of action of 2-Amino-6-(2-chlorophenyl)-4-(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The amino and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2-Amino-6-(2-bromophenyl)-4-(4-bromophenyl)nicotinonitrile

- 2-Amino-6-(2-fluorophenyl)-4-(4-fluorophenyl)nicotinonitrile

- 2-Amino-6-(2-methylphenyl)-4-(4-methylphenyl)nicotinonitrile

Uniqueness

What sets 2-Amino-6-(2-chlorophenyl)-4-(4-chlorophenyl)nicotinonitrile apart from similar compounds is the presence of chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to unique interactions with other molecules, making it a valuable compound for various research applications.

生物活性

2-Amino-6-(2-chlorophenyl)-4-(4-chlorophenyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 300.18 g/mol

Research indicates that nicotinonitrile derivatives, including this compound, exhibit various mechanisms of action:

- Antimicrobial Activity : These compounds have shown potent antibacterial and antifungal properties. For instance, studies have reported minimal inhibitory concentration (MIC) values against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Antitumor Activity : The compound has been evaluated for its anticancer potential. In vitro studies demonstrated significant antiproliferative effects on cancer cell lines, with IC50 values indicating effective dose ranges.

- Enzyme Inhibition : There is evidence suggesting that this compound acts as an inhibitor of specific enzymes, such as acetylcholinesterase, which is crucial in neuropharmacology.

Biological Activity Data

| Biological Activity | MIC (µM) | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial (S. aureus) | 5.64 - 77.38 | - | |

| Antifungal (C. albicans) | 16.69 - 78.23 | - | |

| Anticancer (CEM cells) | - | 9.6 |

Case Studies

- Antimicrobial Efficacy : A study conducted on various nicotinonitrile derivatives found that the presence of electron-withdrawing groups significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that the chlorophenyl substitutions at specific positions contributed to increased potency ( ).

- Anticancer Potential : In a recent investigation, this compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in CEM cells ( ). The mechanisms underlying these effects were attributed to the compound's ability to modulate signaling pathways involved in cell survival.

- Enzyme Inhibition Studies : Molecular docking studies revealed that the compound interacts effectively with the active site of acetylcholinesterase, suggesting its potential as a therapeutic agent for neurodegenerative diseases ( ).

常见问题

Q. What are the common synthetic routes for 2-Amino-6-(2-chlorophenyl)-4-(4-chlorophenyl)nicotinonitrile?

The compound is typically synthesized via multi-component reactions (MCRs) involving precursors such as aryl aldehydes, malononitrile, and substituted acetophenones. For example, a literature method (Mantri et al., 2008) involves cyclocondensation under reflux conditions in ethanol or methanol, catalyzed by bases like piperidine or ammonium acetate . Crystallization is achieved by slow solvent evaporation (e.g., methanol over 5 days at room temperature) to obtain single crystals suitable for X-ray diffraction .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

Q. What are the key intermolecular interactions stabilizing its crystal structure?

The crystal lattice is stabilized by N–H⋯N and C–H⋯N hydrogen bonds, forming a 3D network. For example, N–H⋯N interactions (2.89–3.02 Å) and C–H⋯N contacts (2.56–2.72 Å) are critical for packing efficiency .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound’s electronic properties and reactivity?

Electron-withdrawing groups (e.g., Cl) on the phenyl rings alter electron density on the pyridine core, affecting reactivity in further functionalization. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps . Experimental validation includes Hammett substituent constants and kinetic studies of nucleophilic substitution reactions .

Q. What methodologies resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) are addressed by:

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may reduce selectivity compared to alcohols .

- Catalyst variation : Piperidine vs. DBU (1,8-diazabicycloundec-7-ene) affects cyclization efficiency .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during nitrile group formation .

Q. What computational tools predict the compound’s solid-state packing and polymorphism?

Hirshfeld surface analysis and PIXEL calculations quantify intermolecular interactions (e.g., π-π stacking, halogen bonding) . Molecular dynamics (MD) simulations model thermal stability and phase transitions under varying pressures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。